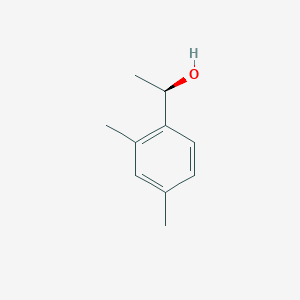
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is a secondary alcohol with a phenyl ring substituted at the 2 and 4 positions by methyl groups. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 2,4-dimethylacetophenone using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures to ensure high enantioselectivity.
Grignard Reaction: Another method involves the reaction of 2,4-dimethylbenzyl chloride with ethylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs the reduction of 2,4-dimethylacetophenone due to its scalability and cost-effectiveness. The process involves:
Catalytic Hydrogenation: Using a chiral catalyst such as Rhodium or Ruthenium complexes under hydrogen gas at controlled pressures and temperatures.
Enzymatic Reduction: Utilizing enzymes like alcohol dehydrogenases in biocatalytic processes to achieve high enantioselectivity and yield.
Types of Reactions:
Oxidation: this compound can be oxidized to 2,4-dimethylacetophenone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Reduction: The compound can undergo further reduction to form the corresponding alkane, 2,4-dimethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3.
Major Products:
Oxidation: 2,4-dimethylacetophenone.
Reduction: 2,4-dimethylphenylethane.
Substitution: 1-chloro-2,4-dimethylphenylethane, 1-bromo-2,4-dimethylphenylethane.
科学研究应用
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol depends on its application:
As a Chiral Auxiliary: It facilitates the formation of chiral centers in target molecules through diastereoselective reactions.
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
(1S)-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different optical activity.
2,4-Dimethylbenzyl alcohol: Lacks the chiral center, resulting in different reactivity and applications.
2,4-Dimethylacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness: (1R)-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific stereochemistry allows for selective interactions in biological systems, distinguishing it from its achiral or differently chiral counterparts.
属性
IUPAC Name |
(1R)-1-(2,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHQUGRUHBFDFT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
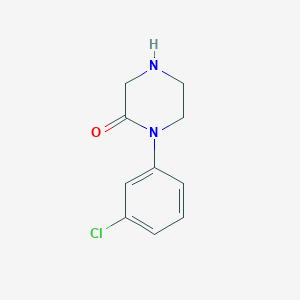
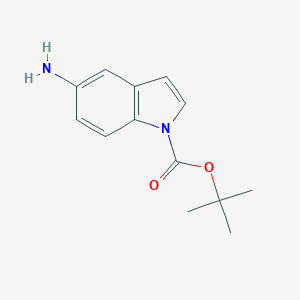
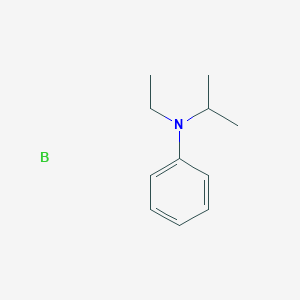
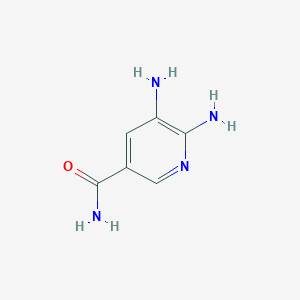
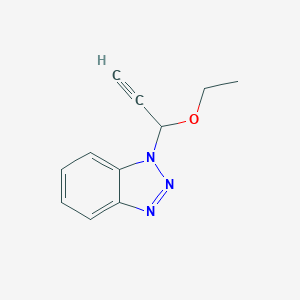
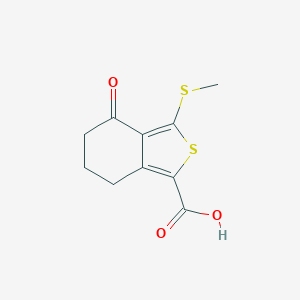

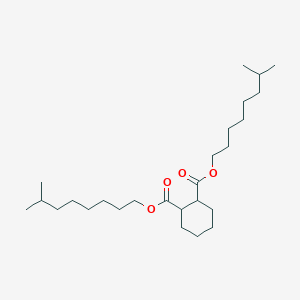
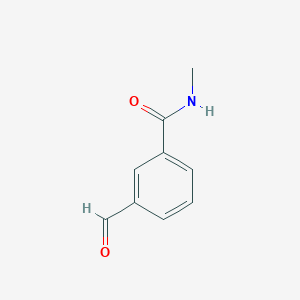

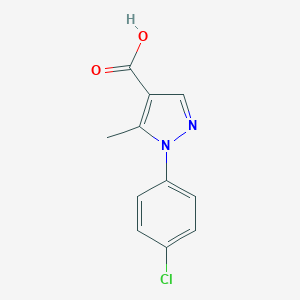
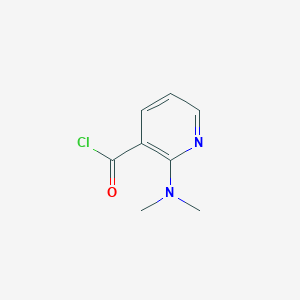

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
